molecular formula C14H18N2O3 B1451816 D-1-N-Cbz-nipecotamide CAS No. 1050446-94-0

D-1-N-Cbz-nipecotamide

Cat. No.: B1451816
CAS No.: 1050446-94-0
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-GFCCVEGCSA-N
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Description

®-Benzyl 3-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate typically involves the reaction of ®-3-carbamoylpiperidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Benzyl 3-carbamoylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-Benzyl 3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 3-carbamoylpiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its benzyl ester moiety enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654544
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050446-94-0
Record name Benzyl (3R)-3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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